Fuscin

説明

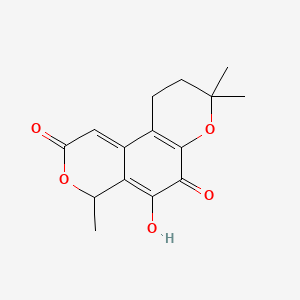

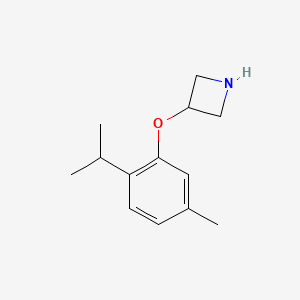

Fuscin is an antibiotic with the molecular formula C15H16O5 . It is produced by the fungus Oidiodendron fuscum and other Oidiodendron species and the fungus Potebniamyces gallicola . Fuscin is known to be an ADP transporter inhibitor and a respiration and oxidative phosphorylation inhibitor .

Molecular Structure Analysis

Fuscin has a complex molecular structure. The ChemSpider database provides a detailed view of its structure . It’s important to note that the understanding of Fuscin’s molecular structure is crucial for further studies and applications.

Physical And Chemical Properties Analysis

Fuscin has a molar mass of 276.288 g·mol−1 and a melting point of 230 °C (446 °F; 503 K) . These properties, along with its molecular structure, contribute to its behavior and interactions in biological systems.

科学的研究の応用

Fusion Energy Development

Results: The use of Fuscin has led to significant advancements in fusion science, particularly in the areas of plasma heating, current drive, and plasma turbulence .

Psychiatric Research

Results: The application of Fuscin has enabled the discovery of potential biomarkers and subtle abnormalities that may benefit targeted treatments and personalized medical interventions .

Materials Science

Results: The research has identified Fuscin-based materials that show promise in improving the longevity and performance of fusion reactor components .

Environmental Impact Assessment

Results: Findings suggest that Fuscin-based fusion power could significantly reduce greenhouse gas emissions and provide a sustainable energy source .

Superconducting Magnet Technology

Results: A recent breakthrough demonstrated a 20 tesla magnetic field strength using a Fuscin-based magnet, marking a major advance toward practical fusion energy .

Plasma Physics

Results: The incorporation of Fuscin has improved the predictive models for fusion plasma performance, contributing to the optimization of fusion devices .

作用機序

- Specifically, it inhibits the translocation of the elongation factor G (EF-G) from the ribosome, disrupting protein elongation .

- This disruption impairs the elongation phase of translation, ultimately inhibiting bacterial growth .

- By blocking EF-G translocation, Fusidic acid disrupts the ribosomal machinery, leading to impaired protein production .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Fusidic acid is available in topical creams and eyedrops, but it also comes in systemic formulations (tablets and injections). It reaches the site of infection via topical application or systemic circulation. Metabolism details are not provided in the available information. Excretion pathways are not specified. Systemic formulations affect bioavailability, but specific details are lacking .

Result of Action

Action Environment

- The compound’s efficacy depends on proper application (topical or systemic) and adherence to treatment. Stability may vary based on formulation (creams, eyedrops, tablets, or injections). External factors (e.g., pH, temperature, humidity) may influence stability and efficacy .

特性

IUPAC Name |

5-hydroxy-4,8,8-trimethyl-9,10-dihydro-4H-pyrano[4,3-f]chromene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-11-9(6-10(16)19-7)8-4-5-15(2,3)20-14(8)13(18)12(11)17/h6-7,17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKAGRXDVEZQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=O)C3=C(C2=CC(=O)O1)CCC(O3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874665 | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fuscin | |

CAS RN |

83-85-2 | |

| Record name | Fuscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fuscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J373729M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of fuscin?

A1: Fuscin has a molecular formula of C15H16O5 and a molecular weight of 276.29 g/mol. [, , ]

Q2: Are there any spectroscopic data available for fuscin?

A2: While a distinct absorption band is not characteristic of fuscin, it exhibits diffuse absorption below 500 mμ. [] Further structural insights can be gleaned from studies employing techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , , , ]

Q3: Where does fuscin exert its inhibitory effect on the electron transport chain in animal mitochondria?

A3: Research suggests that fuscin's site of action lies within the NAD respiratory chain, specifically between the non-heme iron component of the NADH-dehydrogenase and cytochrome b. [] This is supported by observations that fuscin prevents the reduction of cytochrome b by glutamate and the succinate-linked reduction of mitochondrial NAD in rat liver mitochondria. [] Furthermore, in beef heart mitochondria, fuscin demonstrates comparable inhibition of NADH-oxidase and NADH-menadione reductase. []

Q4: Does fuscin's mode of action differ in yeast mitochondria compared to animal mitochondria?

A4: Yes, fuscin exhibits distinct inhibitory patterns in yeast mitochondria compared to animal mitochondria. In Candida utilis mitochondria, it inhibits both succinate and pyruvate oxidations, partially hindering cytochrome b reduction by succinate and ubiquinone reoxidation by pyruvate. []

Q5: What is the evidence suggesting different sites of action for fuscin and rotenone in yeast mitochondria?

A5: Several lines of evidence point to distinct targets for fuscin and rotenone in yeast mitochondria. Firstly, fuscin inhibits respiration to a similar extent regardless of whether succinate or pyruvate is the substrate, in contrast to rotenone. [] Secondly, Candida utilis mitochondria that are either naturally insensitive to rotenone or have lost their sensitivity due to iron limitation remain susceptible to fuscin's inhibitory effects. []

Q6: What is fuscinarin, and how does its activity compare to fuscin?

A6: Fuscinarin is a compound structurally related to fuscin, isolated alongside 10-methoxydihydrofuscin and fuscin from the soil fungus Oidiodendron griseum. All three compounds displayed competitive binding to the human CCR5 receptor, a key target in HIV-1 entry, in a scintillation proximity assay using macrophage inflammatory protein (MIP)-1 alpha. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-Bromo-2-(tert-butyl)phenoxy]azetidine](/img/structure/B1441635.png)

![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)

![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)

![3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride](/img/structure/B1441658.png)